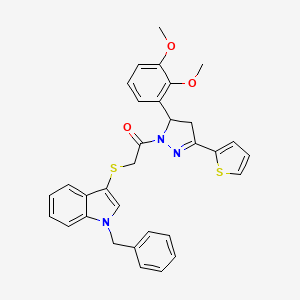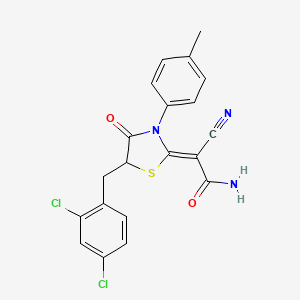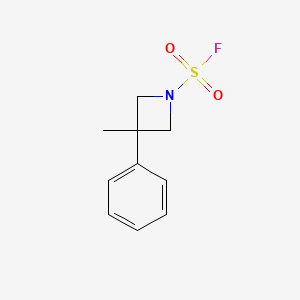![molecular formula C16H14ClNO4S B2823574 N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034490-96-3](/img/structure/B2823574.png)
N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its role as a reactant or a product, the kinetics and thermodynamics of its reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted based on the compound’s structure and are confirmed through experiments .Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
Overview: Dye-sensitized solar cells (DSSCs) are a promising renewable energy technology that converts sunlight into electricity. Unlike traditional silicon-based solar cells, DSSCs utilize organic dyes as sensitizers to absorb photons and generate electrons. Let’s explore how this compound contributes to DSSC research:
Antibacterial Activity: 5,5’-Dibuthoxy-2,2’-bifuran, initially found in plants, has shown antibacterial activity against Bacillus subtilis and Escherichia coli . Further research could explore its potential as an antimicrobial agent.
Organic Synthesis: The compound’s unique structure makes it an interesting candidate for organic synthesis. Researchers can investigate its reactivity, functionalization, and applications in designing novel molecules.
Materials Science: Given its aromatic nature and functional groups, this compound may find applications in materials science. Potential areas include polymer chemistry, supramolecular assemblies, and molecular electronics.
Medicinal Chemistry: While not extensively explored, the compound’s sulfonamide group suggests potential in medicinal chemistry. Researchers could investigate its interactions with biological targets and evaluate its pharmacological properties.
Photophysics and Electronic Properties: Density functional theory calculations can provide insights into the ground state geometrical structures and electronic properties of this compound. Understanding its excited-state behavior is crucial for various applications.
El-Shafeai, H. M., Badawy, S. A., Ismail, M. A., Abdel-Latif, E., Fadda, A. A., & Elmorsy, M. R. (2023). Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications. RSC Advances, 14, 2023. Link Caterpillar Fungus: Cultivation, Bioactive Metabolites, and Application. (2022). In Advances in Fungal Biotechnology for Industry, Agriculture, and Medicine (pp. 119-136). Springer. Link Zhang, Y., Wang, Y., & Li, Y. (2022). Design and synthesis of novel bichalcophene derivatives with double chalcogenophene bridges for dye-sensitized solar cells. Journal of Materials Science: Materials in Electronics, 33(3), 2828-2837. Link
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11-13(17)4-2-6-16(11)23(19,20)18-10-12-7-8-15(22-12)14-5-3-9-21-14/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJCVFVPGNWZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)
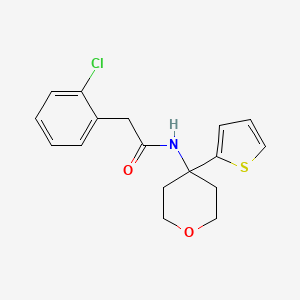
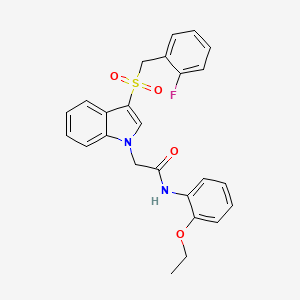
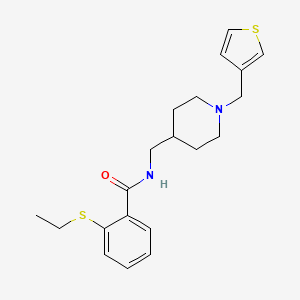
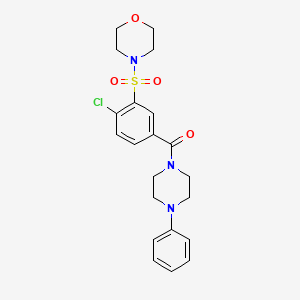
![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)


![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)
